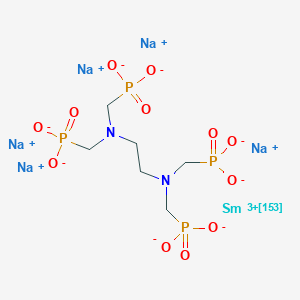

Samarium SM-153 lexidronam pentasodium

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

160369-78-8 |

|---|---|

Molecular Formula |

C6H12N2Na5O12P4Sm |

Molecular Weight |

695.93 g/mol |

IUPAC Name |

pentasodium;samarium-153(3+);N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine |

InChI |

InChI=1S/C6H20N2O12P4.5Na.Sm/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;/q;5*+1;+3/p-8/i;;;;;;1+3 |

InChI Key |

SZZACTGRBZTAKY-NKNBZPHVSA-F |

SMILES |

C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Sm+3] |

Isomeric SMILES |

C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[153Sm+3] |

Canonical SMILES |

C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Sm+3] |

Origin of Product |

United States |

Radiochemistry of Samarium 153 153sm

Radiochemistry of Samarium-153 (¹⁵³Sm)

Samarium-153 is a radionuclide of significant interest in nuclear medicine due to its favorable decay characteristics. It has a physical half-life of 1.93 days and decays to stable Europium-153 (¹⁵³Eu) through the emission of beta particles and gamma photons. nih.govradiopaedia.orgfrontiersin.orgcern.chnih.gov The emitted beta particles have maximum energies of 635 keV and 705 keV, which are effective for therapeutic purposes, while the 103.2 keV gamma photon is suitable for imaging, making ¹⁵³Sm a theranostic agent. nih.govradiopaedia.orgfrontiersin.orgcern.chnih.gov

Nuclear Production Pathways of Samarium-153

The primary and most efficient method for producing Samarium-153 is through the thermal neutron irradiation of enriched Samarium-152 (¹⁵²Sm) targets in a nuclear reactor. nih.govcern.chmdpi.comprismap.eu This process involves the capture of a neutron by the ¹⁵²Sm nucleus, resulting in the formation of ¹⁵³Sm via the ¹⁵²Sm(n,γ)¹⁵³Sm reaction.

Highly enriched ¹⁵²Sm targets, typically in the form of Samarium(III) oxide (¹⁵²Sm₂O₃) or Samarium(III) nitrate (¹⁵²Sm(NO₃)₃), are used to maximize the production yield of ¹⁵³Sm. nih.govmdpi.com The thermal neutron capture cross-section of ¹⁵²Sm is high, at approximately 206 barns, which allows for efficient production in high-flux reactors. nih.govcern.ch For instance, irradiating highly enriched ¹⁵²Sm targets in a thermal neutron flux of 2.0–2.5 × 10¹⁴ neutrons/cm²/s can effectively produce ¹⁵³Sm. nih.govmdpi.com

| Target Material | Enrichment Level | Neutron Flux (n/cm²/s) | Reaction | Product |

| Enriched ¹⁵²Sm₂O₃ | >98% | High (e.g., 2.0–2.5 × 10¹⁴) | ¹⁵²Sm(n,γ) | ¹⁵³Sm |

| Enriched ¹⁵²Sm(NO₃)₃ | 98.7% | 2.0–2.5 × 10¹⁴ | ¹⁵²Sm(n,γ) | ¹⁵³Sm |

Alternative Production Methods and Theoretical Feasibility Studies

While direct neutron irradiation is the standard production route, this method results in a "carrier-added" product, meaning the final ¹⁵³Sm is mixed with a significant amount of unreacted ¹⁵²Sm. nih.govcern.ch This limits the achievable specific activity. To overcome this limitation, alternative methods have been developed, most notably the use of mass separation.

This advanced technique involves the ionization of the irradiated samarium target material followed by the separation of ions based on their mass-to-charge ratio. This allows for the physical separation of ¹⁵³Sm from the bulk of the ¹⁵²Sm target material, as well as from other isotopic impurities. nih.govfrontiersin.orgcern.ch The combination of neutron activation followed by off-line mass separation at facilities like CERN-MEDICIS has been demonstrated to produce ¹⁵³Sm with significantly higher specific activity. nih.govfrontiersin.orgmdpi.com Resonance ionization laser techniques can be employed to selectively ionize samarium, further enhancing the purity of the separated ¹⁵³Sm. nih.govnih.gov

Theoretical studies and feasibility assessments continue to explore other potential production pathways, including secondary fast neutron bombardment, although these are not yet standard practice.

Radionuclidic Purity and Impurity Management

Ensuring the high radionuclidic purity of ¹⁵³Sm is critical for its safe and effective use. The production and decay processes can lead to the formation of undesirable radionuclidic impurities.

Identification and Characterization of Europium Impurities

During the neutron irradiation of ¹⁵²Sm, several europium isotopes are co-produced as impurities. The stable daughter nuclide of ¹⁵³Sm is ¹⁵³Eu, which can capture a neutron to form the long-lived impurity Europium-154 (¹⁵⁴Eu) with a half-life of 8.6 years. nih.govfrontiersin.orgcern.ch Other europium isotopes, such as Europium-155 (¹⁵⁵Eu) and Europium-156 (¹⁵⁶Eu), can also be formed, particularly when using natural samarium targets. nih.govresearchgate.netiaea.org The presence of these long-lived europium impurities is a significant concern as they can increase the radiation dose to the patient and limit the shelf-life of the radiopharmaceutical. nih.govfrontiersin.orgcern.ch

| Impurity | Half-life | Production Pathway |

| ¹⁵⁴Eu | 8.6 years | ¹⁵³Eu(n,γ)¹⁵⁴Eu |

| ¹⁵⁵Eu | 4.7 years | Neutron capture by other samarium isotopes in natural targets |

| ¹⁵⁶Eu | 15.2 days | Neutron capture by other samarium isotopes in natural targets |

For example, gamma spectrometry of a non-purified ¹⁵²Sm target irradiated at a neutron flux of 2 × 10¹⁴ neutrons/cm²/s revealed the presence of 26 Bq/GBq of ¹⁵²Eu, 29 Bq/GBq of ¹⁵⁴Eu, and 4 Bq/GBq of ¹⁵⁵Eu at the end of irradiation. nih.govfrontiersin.org

Radiochemical Separation Techniques for Impurity Mitigation

To remove these europium impurities and enhance the purity of ¹⁵³Sm, various radiochemical separation techniques are employed. These methods are crucial for producing a final product that meets regulatory standards.

Solvent Extraction: This technique utilizes the differential solubility of samarium and europium in two immiscible liquid phases to achieve separation. nih.govrsc.orgresearchgate.net For instance, a method using the ionic liquid Aliquat 336 nitrate has been investigated for the separation of europium from samarium. rsc.orgresearchgate.net

Ion-Exchange Chromatography: This is a widely used method for separating lanthanides with very similar chemical properties. nih.gov High-pressure ion chromatography (HPIC) systems with strong cation exchange columns can be used to separate ¹⁵³Sm from its daughter ¹⁵³Eu and other impurities. nih.govfrontiersin.org

Mass Separation: As mentioned earlier, mass separation is a powerful technique that not only increases specific activity but also effectively removes europium impurities. nih.govfrontiersin.orgcern.ch The physical separation of isotopes ensures a very high degree of radionuclidic purity. nih.govfrontiersin.org Radionuclidic analysis of mass-separated ¹⁵³Sm has confirmed that the amounts of ¹⁵²Eu, ¹⁵⁴Eu, and ¹⁵⁵Eu were below the minimum detectable activity. nih.govfrontiersin.org

Electrochemical Separation: This method involves the selective reduction of Eu³⁺ to Eu²⁺, followed by a separation process. nih.govacs.org

Optimization of Samarium-153 Specific Activity

The specific activity of a radionuclide, defined as the amount of radioactivity per unit mass of the element, is a critical parameter for targeted radionuclide therapy. For ¹⁵³Sm, achieving high specific activity is essential for delivering a therapeutic dose to target sites without administering an excess mass of the element, which could block receptor sites.

The direct neutron irradiation of ¹⁵²Sm targets results in a "carrier-added" product with a relatively low specific activity. For example, with a thermal neutron flux of 2 × 10¹⁴ neutrons/cm²/s, a maximum specific activity of approximately 135 GBq/mg can be reached after 13 days of irradiation. nih.govfrontiersin.org This corresponds to a ratio of 120:1 between ¹⁵²Sm and ¹⁵³Sm nuclides. nih.govfrontiersin.org

To significantly increase the specific activity, a combination of neutron activation and mass separation has proven to be highly effective. nih.govnih.gov This two-step process allows for the production of "non-carrier-added" or high-specific-activity ¹⁵³Sm. In one study, this method yielded ¹⁵³Sm with a specific activity of 1.87 TBq/mg, which is approximately 265 times higher than that achieved by direct irradiation alone. nih.govfrontiersin.orgnih.gov The theoretical specific activity of pure, non-carrier-added ¹⁵³Sm is 16.4 TBq/mg. nih.govfrontiersin.org

| Production Method | Achievable Specific Activity | ¹⁵²Sm to ¹⁵³Sm Ratio |

| Direct Neutron Irradiation | ≈135 GBq/mg | 120:1 |

| Neutron Irradiation + Mass Separation | 1.87 TBq/mg | 8:1 |

| Theoretical Maximum (Non-Carrier-Added) | 16.4 TBq/mg | 0:1 |

The development of methods to produce high-specific-activity ¹⁵³Sm is crucial for expanding its therapeutic applications beyond bone pain palliation to targeted radionuclide therapies for various cancers. nih.govfrontiersin.orgnih.govmdpi.com

Strategies for High Specific Activity 153Sm Production (e.g., Mass Separation, Isotope Enrichment)

The standard production of 153Sm involves the neutron irradiation of a Samarium-152 (152Sm) target in a nuclear reactor via the 152Sm(n,γ)153Sm reaction. frontiersin.orgnih.govnih.gov While this method is efficient due to the high thermal neutron cross-section of 152Sm, it results in a "carrier-added" product. frontiersin.orgcern.chnih.gov This means the final 153Sm is mixed with a significant amount of the unreacted stable 152Sm target material, which cannot be chemically separated, leading to low specific activity. nih.govsckcen.be This low specific activity has restricted the use of 153Sm primarily to bone pain palliation. frontiersin.orgnih.govnih.gov

To overcome this limitation, advanced strategies have been developed to produce high specific activity (HSA) 153Sm. A key approach combines two main strategies: the use of highly enriched 152Sm targets and subsequent mass separation. nih.govfrontiersin.orgresearchgate.netornl.gov

Isotope Enrichment: The process begins with the neutron irradiation of a target highly enriched in 152Sm. In one significant study, the target material was 98.7% enriched 152Sm. nih.govfrontiersin.orgresearchgate.netornl.gov This initial step maximizes the production of 153Sm relative to other samarium isotopes.

Mass Separation: Following irradiation, the 153Sm is physically separated from the bulk of the stable 152Sm target material using mass separation. nih.govornl.govsckcen.be This technique is often enhanced by resonance laser ionization to selectively ionize the samarium atoms, improving the efficiency of the separation process. nih.govfrontiersin.orgnih.gov The irradiated target is transported to a specialized facility, such as CERN-MEDICIS, where the 153Sm is isolated. nih.govfrontiersin.orgornl.govnih.govsckcen.be This method has been shown to drastically increase the specific activity. nih.govfrontiersin.orgresearchgate.netornl.gov

Research has demonstrated the successful implementation of this combined approach, yielding 153Sm with a specific activity of 1.87 TBq/mg, which is approximately 265 times higher than that achieved without mass separation. nih.govfrontiersin.orgresearchgate.netfrontiersin.org The process also effectively removes long-lived radionuclidic impurities like Europium-154 (154Eu), which can be co-produced during irradiation and limit the shelf-life of the final radiopharmaceutical. cern.chnih.gov

| Parameter | Value | Reference |

|---|---|---|

| Target Material | Enriched 152Sm | nih.govfrontiersin.orgornl.gov |

| Enrichment Level | 98.7% | nih.govfrontiersin.orgornl.govnih.gov |

| Production Reaction | 152Sm(n,γ)153Sm | nih.govnih.gov |

| Separation Method | Mass Separation with Laser Ionization | nih.govfrontiersin.orgornl.govnih.gov |

| Achieved Specific Activity | 1.87 TBq/mg | nih.govfrontiersin.orgresearchgate.netfrontiersin.org |

| Average Mass Separation Efficiency | 4.5% | nih.govfrontiersin.orgresearchgate.netfrontiersin.org |

| Overall Radiochemical Recovery | 84% | nih.govfrontiersin.orgresearchgate.netfrontiersin.org |

Impact of Specific Activity on Radiopharmaceutical Development

The specific activity of 153Sm is a critical factor that directly influences its application in radiopharmaceutical development, particularly for targeted radionuclide therapy (TRNT). cern.chnih.gov

Low Specific Activity: Radiopharmaceuticals produced with low specific activity 153Sm contain a large excess of stable (non-radioactive) 152Sm atoms. sckcen.be When these radiopharmaceuticals are administered, the non-radioactive samarium atoms compete with the radioactive 153Sm-labeled molecules for binding to specific receptors on cancer cells. sckcen.be This saturation of receptor sites by the non-therapeutic carrier atoms blocks the uptake of the radioactive compound, thereby inhibiting its therapeutic efficacy. sckcen.be Consequently, the application of carrier-added 153Sm is limited to situations where a high concentration of the targeting molecule is not necessary, such as in bone pain palliation where it targets areas of high bone turnover. frontiersin.orgnih.govradiacode.com

High Specific Activity: The availability of high specific activity (HSA) 153Sm opens the door for its use in receptor-targeted therapies. frontiersin.orgresearchgate.netnih.gov With HSA 153Sm, a much smaller total mass of samarium is required to achieve a therapeutic dose. This prevents the saturation of target receptors, allowing the radiolabeled molecules to bind effectively to cancer cells. sckcen.be This enhanced binding potential makes HSA 153Sm suitable for developing novel radiopharmaceuticals for TRNT. frontiersin.orgnih.govnih.gov

Research has shown that HSA 153Sm allows for efficient radiolabeling of chelating agents, even at low concentrations. nih.govfrontiersin.orgornl.gov For example, near-quantitative radiolabeling yields were obtained with various concentrations of p-SCN-Bn-DOTA. nih.gov This efficiency is crucial for the development of stable, targeted radiopharmaceuticals. mdpi.com Studies evaluating HSA [153Sm]Sm-DOTA-TATE have demonstrated its potential for TRNT, showing specific binding and internalization in cancer cells, leading to reduced cell viability in an activity-dependent manner. mdpi.comresearchgate.net

| Characteristic | Low Specific Activity 153Sm | High Specific Activity 153Sm | Reference |

|---|---|---|---|

| Composition | Contains large excess of stable 152Sm (carrier-added) | Minimal amount of stable 152Sm (non-carrier-added) | cern.chnih.govsckcen.be |

| Receptor Binding | Inefficient; stable carrier atoms block receptor sites | Efficient; allows targeted binding to cancer cell receptors | sckcen.be |

| Therapeutic Application | Primarily restricted to bone pain palliation | Enables development of targeted radionuclide therapies (TRNT) | frontiersin.orgnih.govnih.gov |

| Radiolabeling | Requires higher concentrations of radionuclide | Efficient even at low concentrations of chelators (e.g., DOTA) | nih.govfrontiersin.orgornl.gov |

| Cellular Uptake | Lower uptake in tumor cells | Superior uptake in tumor cells | researchgate.net |

Ligand Chemistry and Chelation of Ethylenediamine Tetramethylene Phosphonic Acid Edtmp

Synthesis and Characterization of EDTMP Ligand

Ethylenediamine (B42938) tetramethylene phosphonic acid (EDTMP) is a powerful chelating agent, structurally analogous to ethylenediaminetetraacetic acid (EDTA), but with phosphonic acid groups replacing the carboxylic acid groups. wikipedia.orgatamanchemicals.com Its synthesis and subsequent characterization are crucial steps in the production of the final radiopharmaceutical.

The primary method for synthesizing EDTMP is a modified Mannich-type reaction. iaea.orgresearchgate.net This one-step synthesis is valued for its efficiency. The general process involves the reaction of ethylenediamine, phosphorous acid, and formaldehyde (B43269) in the presence of a strong acid, typically hydrochloric acid. google.com

The reaction can be initiated by first preparing a solution of phosphorous acid in hydrochloric acid. In some methodologies, phosphorus trichloride (B1173362) (PCl₃) is added to water to generate phosphorous acid and hydrochloric acid in situ. google.com Ethylenediamine, often in its dihydrochloride (B599025) salt form, is then added to this acidic mixture. The solution is heated, typically to reflux temperatures between 93°C and 104°C. google.com An aqueous solution of formaldehyde (or its polymer form, paraformaldehyde) is then introduced to the heated reaction mixture. The temperature is maintained for several hours to ensure the reaction goes to completion. The high-purity EDTMP product can then be isolated from the reaction medium by filtration, often while the medium is still hot, before extensive cooling. google.com

An alternative pathway involves the nucleophilic addition of formaldehyde to ethylenediamine to form a hydroxymethylamine intermediate, which is then esterified using the hydrolysis products of PCl₃. chembk.com

Following synthesis, the structure and purity of the EDTMP ligand are confirmed using various spectroscopic and analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). atamanchemicals.comiaea.orgresearchgate.net

¹H-NMR and ¹³C-NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is a fundamental tool for elucidating the molecular structure of EDTMP.

¹H-NMR (Proton NMR) spectra would confirm the presence of the different types of protons in the molecule. The spectrum would be expected to show signals corresponding to the protons of the ethylene (B1197577) (-CH₂-CH₂-) bridge and the methylene (B1212753) (-CH₂-) groups attached to the nitrogen and phosphorus atoms. The integration of these signals would correspond to the number of protons in each environment.

¹³C-NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. Distinct signals would be expected for the two types of carbon atoms: those in the ethylene bridge and those in the methylene phosphonate (B1237965) groups.

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in the EDTMP molecule. The IR spectrum provides a unique "fingerprint" based on the vibrational frequencies of the chemical bonds. researchgate.net The presence of key functional groups in EDTMP can be confirmed by characteristic absorption bands.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (from P-OH) | 3200 - 3650 (Broad) | Stretching |

| C-H (Alkyl) | 2850 - 2950 | Stretching |

| P=O (Phosphine oxide) | 1150 - 1300 | Stretching |

| P-O (Phosphonic acid) | 910 - 1040 | Stretching |

| C-N | 1020 - 1250 | Stretching |

This table presents expected characteristic absorption ranges for the functional groups in EDTMP based on general IR spectroscopy principles. researchgate.netresearchgate.net

Coordination Chemistry of Samarium-EDTMP Complexation

The therapeutic utility of Samarium-153 is realized through its chelation with EDTMP, forming a stable complex that can be targeted to bone tissue. nih.govnih.gov While ionic Samarium-153 (Sm³⁺) has little natural affinity for bone, the ¹⁵³Sm-EDTMP complex accumulates effectively in areas of high bone turnover. nih.gov

The stability of the ¹⁵³Sm-EDTMP complex is critical for its in vivo efficacy and is influenced by several physicochemical factors.

pH: The pH of the medium is a dominant factor. The formation of the complex is highly pH-dependent, as the phosphonate groups must be deprotonated to effectively bind the metal ion. Studies on yttrium-EDTMP complexes, which share chemical similarities, show significant changes in the NMR chemical shift across a pH range of 5 to 9, indicating pH-dependent structural changes in the complex. researchgate.net For the Sm-EDTMP complex itself, a high thermodynamic stability has been measured under specific conditions.

Ligand Concentration: The ratio of the ligand to the metal ion is crucial during the preparation of the complex to ensure complete chelation and prevent the presence of free, uncomplexed Sm³⁺.

Temperature: EDTMP exhibits good thermal stability, and the complex is stable under physiological temperatures. atamanchemicals.comaquapharm-india.com

Research has quantified the high thermodynamic stability of the samarium-EDTMP complex, which is essential to prevent the dissociation of the radionuclide before it reaches its target.

| Complex | Stability Constant (log KML) | Conditions | Source |

|---|---|---|---|

| Sm(EDTMP) | 20.71 | 25 °C, 0.15 M NaCl, pH ≈ 10 | iaea.org |

The four phosphonate groups are the primary drivers of the strong interaction between EDTMP and samarium. These groups are excellent building blocks for coordination polymers due to the thermally and chemically stable M-O-P (Metal-Oxygen-Phosphorus) bonds they form with a range of metals, including lanthanides.

Comparative Analysis with Other Phosphonate Ligands

The efficacy of a radiopharmaceutical agent like Samarium-153 lexidronam pentasodium is intrinsically linked to the chemical properties of its chelating ligand, Ethylenediamine Tetramethylene Phosphonic Acid (EDTMP). The stability and kinetic properties of the metal-ligand complex are paramount to ensure that the radioactive metal ion is delivered to the target site without premature dissociation. A comparative analysis of EDTMP with other phosphonate and polyaminocarboxylate ligands reveals the nuanced interplay between ligand architecture, chelation stability, and in vivo performance.

The in vivo stability of a chelate is governed by both thermodynamic stability and kinetic inertness. Thermodynamic stability refers to the equilibrium position of the complex formation, often expressed as a stability constant (log KML), while kinetic inertness relates to the speed at which the complex dissociates. nih.gov For radiopharmaceuticals, kinetic inertness is often considered more critical to prevent the release of the free radiometal in the body. nih.gov

EDTMP, the phosphonate analogue of EDTA, is an effective chelator for various metal ions, including lanthanides like samarium. wikipedia.org Its open-chain structure provides flexibility for coordination. However, macrocyclic ligands, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its phosphonate counterpart DOTMP (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid), generally form complexes with superior kinetic inertness. nih.govresearchgate.net This enhanced inertness is attributed to the pre-organized structure of the macrocycle, which "cages" the metal ion, making dissociation a much slower process. nih.gov

Recent advancements have led to the development of even more inert chelators. A "ClickZip" strategy, for example, creates a 1,5-triazole bridge within a macrocyclic structure, resulting in lanthanide chelates with up to a million-fold improvement in kinetic inertness compared to DOTA. nih.gov This underscores the continuous effort to enhance the kinetic stability of chelates for biomedical applications.

| Ligand | Structural Class | Key Feature | Reported Kinetic Stability Characteristic |

|---|---|---|---|

| EDTMP | Linear Polyaminophosphonate | Flexible, open-chain | Forms stable complexes suitable for bone targeting. nih.goviaea.org |

| DOTA | Macrocyclic Polyaminocarboxylate | Pre-organized macrocyclic ring | Forms complexes with exceptional kinetic inertness. researchgate.netresearchgate.net |

| DOTMP | Macrocyclic Polyaminophosphonate | Phosphonate analogue of DOTA | Expected to exhibit high kinetic inertness due to macrocyclic structure. |

| ClickZip Chelates | Bridged Macrocycle | Coordination-templated triazole bridge | Up to 106-fold higher kinetic inertness than DOTA. nih.gov |

The coordination properties of polyaminophosphonate ligands can be finely tuned through structural modifications. These modifications influence the ligand's affinity for specific metal ions, the stability of the resulting complex, and the conditions required for chelation.

Introducing phosphonate groups into different molecular scaffolds is a key strategy. For example, the creation of small-cavity macrocyclic chelators incorporating either a picolyl phosphonate or an alkyl phosphonate donor arm has been shown to accelerate chelation kinetics at room temperature for medically relevant radiometals. nih.gov The nature of the phosphonate-containing arm can induce selectivity; a picolyl phosphonate was found to favor scandium chelation, while an alkyl phosphonate demonstrated broader utility with scandium, lutetium, and yttrium. nih.gov

The number and placement of phosphonate groups are also critical. A series of bis- and tetra-phosphonated pyridine (B92270) ligands have been synthesized and studied for their coordination with uranyl ions. acs.org Spectroscopic studies, including time-resolved laser-induced fluorescence spectroscopy (TRLFS), and density functional theory (DFT) calculations revealed that the coordination geometry around the metal center changes with pH. acs.orgacs.org These studies demonstrated that increasing the number of phosphonate groups can lead to stronger interactions with the metal ion. acs.org

| Modification Type | Example | Effect on Coordination Properties | Reference |

|---|---|---|---|

| Incorporation into Macrocycles | Small-cavity macrocycles with phosphonate arms | Accelerated chelation kinetics at room temperature; potential for metal-ion selectivity. | nih.gov |

| Varying Number of Phosphonate Groups | Bis- vs. tetra-phosphonated pyridine ligands | Stronger metal-ligand interaction observed with a higher number of phosphonate groups. | acs.orgacs.org |

| Conjugation with other Functional Units | DOTA-conjugated zoledronate (DOTAZOL) | Combines the high-affinity metal chelation of DOTA with the bone-targeting properties of the bisphosphonate. | researchgate.net |

Radiopharmaceutical Formulation and Quality Control Methodologies

Radiolabeling Procedures for Samarium-153 Lexidronam Pentasodium

Radiolabeling of lexidronam (ethylenediaminetetramethylene phosphonic acid, EDTMP) with ¹⁵³Sm involves the formation of a stable complex. nih.gov ¹⁵³Sm is produced in a nuclear reactor by the neutron bombardment of isotopically enriched Samarium-152 oxide (¹⁵²Sm₂O₃). fda.govresearchgate.net The resulting ¹⁵³Sm is then complexed with the EDTMP chelator to form the final radiopharmaceutical. fda.gov

The formation of the ¹⁵³Sm-EDTMP complex is a coordination reaction that can be influenced by several parameters. Optimization of these conditions is crucial to ensure a high radiolabeling yield and a stable product. While specific proprietary details of the commercial formulation (Quadramet®) are not fully public, general principles of radiometal chelation provide insight into the key parameters that require control. These include the pH of the reaction mixture, the molar ratio of the ligand (EDTMP) to the metal (¹⁵³Sm), temperature, and incubation time.

For instance, in related radiolabeling studies with ¹⁵³Sm and other chelators like DOTA, reaction conditions are carefully optimized. Test reactions are typically performed to evaluate the effect of varying ligand concentrations and incubation temperatures (e.g., 30, 60, or 90°C) and times to achieve the highest yield. frontiersin.org The formulation for ¹⁵³Sm-lexidronam involves a sterile, isotonic solution with a controlled pH between 7.0 and 8.5 to ensure stability. fda.gov The development of lyophilized (freeze-dried) EDTMP kits has also been a key step in simplifying the routine preparation of the radiopharmaceutical, ensuring consistent and optimized conditions at the clinical site. researchgate.net

Table 1: General Parameters for Optimization of Radiolabeling

| Parameter | Description | Typical Range/Consideration |

|---|---|---|

| pH | Affects the protonation state of the chelator and the hydrolysis of the metal ion. | Neutral to slightly alkaline (e.g., 7.0-8.5) is typical for phosphonate (B1237965) complexes to ensure stability. fda.gov |

| Ligand/Metal Ratio | A sufficient excess of the chelator (EDTMP) is required to ensure complete complexation of all ¹⁵³Sm ions. | A significant molar excess of the ligand is common practice in radiopharmaceutical kits. |

| Temperature | Can influence the rate and efficiency of the chelation reaction. | Many labeling procedures, especially with kits, are designed to proceed efficiently at room temperature. |

| Incubation Time | The duration allowed for the complexation reaction to reach completion. | Optimized to be as short as possible for clinical convenience while ensuring maximum yield. |

Assessing the radiolabeling yield, also known as radiochemical purity, is a critical quality control step. It determines the percentage of the total radioactivity that is successfully incorporated into the desired ¹⁵³Sm-EDTMP complex. ymaws.com The primary method for this assessment is chromatography.

A small aliquot of the prepared radiopharmaceutical is analyzed to separate the desired ¹⁵³Sm-EDTMP complex from potential radiochemical impurities, such as free, uncomplexed ¹⁵³Sm. Thin-layer chromatography (TLC) is a simple and rapid method often employed for this purpose. frontiersin.org By measuring the distribution of radioactivity on the chromatogram, the percentage of each species can be calculated, providing a quantitative measure of the radiolabeling yield. ymaws.comsums.ac.ir For a radiopharmaceutical to be released for clinical use, the radiolabeling yield must exceed a minimum specified limit, which is typically 90% or higher.

Radiochemical Purity Assessment

Radiochemical purity (RCP) is defined as the proportion of the total radionuclide present in its desired chemical form. ymaws.com For Samarium-153 lexidronam, this means the fraction of ¹⁵³Sm that is stably complexed with EDTMP. The presence of radiochemical impurities can lead to unintended radiation doses to non-target organs and may compromise the therapeutic efficacy of the drug.

Chromatography is the standard method for determining the radiochemical purity of ¹⁵³Sm-lexidronam. These techniques separate chemical compounds based on their differential distribution between a stationary phase and a mobile phase. sums.ac.ir

Paper Chromatography (PC) and Instant Thin Layer Chromatography (ITLC): These are the most commonly used methods in clinical settings due to their speed and simplicity. A small spot of the radiopharmaceutical is applied to a strip (the stationary phase), which is then placed in a developing tank containing a solvent (the mobile phase). As the solvent moves up the strip, it carries the components of the mixture at different rates. For ¹⁵³Sm-EDTMP, a typical system would be designed so that the stable, chelated complex migrates to a different position (Rf value) than the uncomplexed ¹⁵³Sm impurity. After development, the strip is cut, and the radioactivity of each section is measured to calculate the percentage of the ¹⁵³Sm-EDTMP complex and any impurities. sums.ac.irresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful and precise chromatographic technique. It uses a high-pressure pump to pass the solvent through a column packed with the stationary phase. This provides much higher resolution and more accurate quantification of the radiochemical components. While not typically used for routine quality control in a hospital radiopharmacy due to its complexity, HPLC is an essential tool in the research, development, and manufacturing of radiopharmaceuticals for validating the simpler TLC methods and for detailed analysis of purity. unm.edu

Table 2: Chromatographic Methods for Radiochemical Purity Assessment

| Technique | Stationary Phase | Mobile Phase (Example) | Principle of Separation |

|---|---|---|---|

| Paper Chromatography (PC) | Chromatography Paper | Saline or Acetone | Differential migration of the charged complex versus free metal ions. |

| Instant Thin Layer Chromatography (ITLC) | Silica Gel or Glass Fiber | Saline or other aqueous/organic mixtures | Separation based on polarity and size. The ¹⁵³Sm-EDTMP complex typically moves with the solvent front, while impurities remain at the origin. |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase column (e.g., C18) | Gradient of aqueous buffers and organic solvents | High-resolution separation based on hydrophobicity and interaction with the stationary phase. |

It is essential to demonstrate that the ¹⁵³Sm-EDTMP complex remains intact after preparation and upon injection into the bloodstream. Stability studies are performed to confirm this.

In vitro stability is commonly assessed by incubating the radiopharmaceutical in human serum or physiological saline at 37°C for various periods. nih.gov Samples are taken at different time points (e.g., 1, 4, 24, 48 hours) and analyzed using chromatography to determine if the radiochemical purity has changed. High stability is demonstrated if the percentage of the intact complex remains high over time, indicating minimal dissociation of the ¹⁵³Sm from the EDTMP chelator. Studies on similar ¹⁵³Sm-labeled compounds have shown excellent stability, with over 97% of the complex remaining intact in human serum or plasma for up to 7 days. nih.govmdpi.com The stability of the final product at room temperature is also evaluated to establish its shelf-life after preparation. nih.gov

Radiopharmaceutical Stability and Degradation Pathways

The therapeutic efficacy of ¹⁵³Sm-lexidronam relies on the high in vivo stability of the complex. The strong affinity of the phosphonate groups in EDTMP for bone mineral delivers the attached ¹⁵³Sm to skeletal metastases. wisc.edudrugs.com Any significant degradation of the radiopharmaceutical, which would involve the dissociation of the ¹⁵³Sm³⁺ ion from the EDTMP chelator, would compromise its targeting ability and therapeutic effect.

The primary degradation pathway of concern is this dissociation, which would release free ¹⁵³Sm into circulation. The stability studies conducted in human serum are designed specifically to challenge the integrity of the complex and detect any such breakdown. nih.gov The consistently high radiochemical purity observed in these studies indicates that the ¹⁵³Sm-EDTMP complex is very stable under physiological conditions. The relatively short physical half-life of ¹⁵³Sm (46.3 hours or 1.93 days) means that the product is administered to the patient shortly after its formulation, and long-term degradation is not a primary concern. fda.govwikipedia.org The quality control procedures for radiochemical purity effectively ensure that the product is stable and has not undergone significant degradation before it is administered.

Preclinical Research on Bone Targeting and Biological Mechanisms

Mechanism of Action at the Molecular and Cellular Level

The efficacy of Samarium-153 lexidronam hinges on its ability to localize within the skeleton, a process governed by its chemical interactions with the bone matrix at a molecular level.

Affinity for Hydroxyapatite (B223615) Crystals in Bone

The foundational mechanism for the skeletal uptake of Samarium-153 lexidronam is the high affinity of the EDTMP component for hydroxyapatite, the primary mineral constituent of bone. EDTMP is a tetraphosphonate that acts as a powerful chelator for the samarium isotope. openmedscience.com This complex exhibits a strong propensity to bind to the bone matrix through a process known as chemisorption, where it associates with the hydroxyapatite crystal lattice. minervamedica.it This affinity ensures that the radiopharmaceutical concentrates in skeletal tissue after intravenous administration.

Preferential Accumulation in Osteoblastic Sites and Active Bone Remodeling Regions

Samarium-153 lexidronam demonstrates a marked preference for areas of high bone turnover and metabolic activity. openmedscience.com It selectively concentrates in regions of new bone formation, particularly at sites of osteoblastic activity which are characteristic of certain metastatic bone lesions, such as those from prostate or breast cancer. openmedscience.comresearchgate.net

Preclinical and clinical observations have consistently shown that the compound accumulates to a significantly greater degree in metastatic bone lesions compared to normal, healthy bone. The reported ratio of uptake in bone lesions to that in normal bone is approximately 5-to-1. msac.gov.au This preferential uptake is crucial for delivering a targeted radiotherapeutic dose to the diseased tissue while minimizing exposure to surrounding healthy bone.

Interactions with Bone Matrix Components

The interaction between Samarium-153 lexidronam and the bone matrix is primarily mediated by the phosphonate (B1237965) groups within the EDTMP molecule. These groups bind to calcium ions present in the hydroxyapatite crystals of the bone mineral. The process is analogous to that of other bone-seeking agents like technetium-99m methylene (B1212753) diphosphonate (Tc-99m MDP), which are also used in bone scintigraphy to visualize areas of increased osteoblastic activity. radiopaedia.org The stable complex formed between ¹⁵³Sm and EDTMP ensures that the radioisotope remains localized at the target site, allowing its therapeutic radiation to act upon the adjacent cells. minervamedica.itresearchgate.net

Radiotherapeutic Mechanism

The therapeutic effect of Samarium-153 lexidronam is derived from the radioactive decay of ¹⁵³Sm, which emits both beta particles for therapy and gamma photons suitable for imaging.

Beta Particle Emission Characteristics and Tissue Penetration Range

The principal therapeutic component of ¹⁵³Sm decay is the emission of beta particles (electrons). openmedscience.com These particles deliver the cytotoxic radiation dose to the targeted bone lesions. The beta emissions of ¹⁵³Sm occur at several energy levels, with a weighted average energy of approximately 233 keV. nih.govunm.eduiaea.org The emitted beta particles have a limited range in tissue, which is a key advantage for targeted therapy. The average penetration range in soft tissue or water is about 0.5 mm, with a maximum range of up to 3.0 mm. unm.edu This short path length ensures that the radiation energy is deposited locally within the metastatic site, effectively targeting cancer cells while sparing adjacent healthy tissues, such as the radiosensitive bone marrow. nih.gov

Samarium-153 Beta Emission Properties

| Characteristic | Value | Source |

|---|---|---|

| Maximum Energy (keV) | 640, 710, 810 | nih.govunm.eduauntminnie.com |

| Abundance (%) | 30, 50, 20 | unm.eduauntminnie.com |

| Average Energy (keV) | 233 | nih.govunm.eduiaea.org |

| Average Tissue Penetration (mm) | 0.5 | unm.edu |

| Maximum Tissue Penetration (mm) | 3.0 | unm.edu |

Gamma Photon Emission for Imaging and Dosimetry

In addition to its therapeutic beta emissions, ¹⁵³Sm also decays with the emission of a gamma photon. minervamedica.it This gamma radiation has a principal energy of 103 keV with an abundance of approximately 28-29%. radiopaedia.orgauntminnie.comfrontiersin.orgnih.gov Unlike the beta particles, these gamma photons can penetrate through the body and be detected externally by a gamma camera.

This characteristic provides a significant clinical advantage, as it allows for scintigraphic imaging to be performed after administration of the therapeutic agent. radiopaedia.org These images can confirm the biodistribution of the radiopharmaceutical, verifying its uptake in the targeted skeletal lesions and its clearance from soft tissues. minervamedica.itsnmjournals.org Furthermore, the ability to image the distribution of ¹⁵³Sm enables patient-specific dosimetry calculations, which can help in assessing the radiation dose delivered to both the tumors and normal organs. minervamedica.it This dual therapeutic and diagnostic ("theranostic") property is a valuable feature of Samarium-153 lexidronam. researchgate.netfrontiersin.org

Samarium-153 Gamma Emission Properties

| Characteristic | Value | Source |

|---|---|---|

| Energy (keV) | 103 | minervamedica.itauntminnie.comfrontiersin.org |

| Abundance (%) | ~29 | unm.eduauntminnie.com |

| Application | Scintigraphic Imaging, Dosimetry | minervamedica.itradiopaedia.org |

Proposed Cellular and Subcellular Effects in Target Tissues

Samarium-153 lexidronam pentasodium is specifically designed to target bone tissue, particularly sites with high metabolic turnover. drugs.com The lexidronam pentasodium component, a tetraphosphonate chelator known as ethylenediaminetetramethylene phosphonic acid (EDTMP), possesses a strong affinity for the hydroxyapatite mineral component of the bone matrix. drugs.comopenmedscience.commsac.gov.au This affinity drives the compound to concentrate in areas of active bone remodeling, such as those found in osteoblastic metastatic lesions. drugs.comopenmedscience.com Preclinical studies have demonstrated that the uptake of Sm-153 lexidronam in these metabolically active sites is significantly higher than in normal bone, with concentration ratios reported to be around 5:1 and, in some models, up to 10- to 20-fold higher in newly formed bone compared to healthy bone. msac.gov.aunih.gov

Once localized at the target site, the radioactive isotope Samarium-153 delivers a localized therapeutic effect. Sm-153 decays by emitting medium-energy beta particles, which have a short tissue penetration range of a few millimeters. openmedscience.comnih.gov This localized delivery of radiation is the primary mechanism of action. At the cellular level, these beta particles induce cytotoxicity in the surrounding cells, including tumor cells within the bone. openmedscience.com The primary subcellular target is cellular DNA; the ionizing radiation causes damage to the DNA strands, which can disrupt cell metabolism, inhibit proliferation, and ultimately lead to cell death. openmedscience.com Autoradiography from preclinical specimens has visually confirmed this targeted accumulation, showing significant isotope deposition in areas of high osteoblastic activity and along sites of normal trabecular bone formation. snmjournals.org

Preclinical Pharmacokinetic and Biodistribution Studies

The preclinical pharmacokinetic and biodistribution profile of Sm-153 lexidronam has been characterized in various animal models, primarily rodents (rats) and canines (dogs). nih.govscielo.br These models have been instrumental in understanding the in vivo behavior of the compound before human trials.

In canine models, escalating single-dose (from 0.5 to 2.0 mCi/kg) and multiple-dose (1.0 mCi/kg) studies were conducted to evaluate the compound's biological properties. nih.gov Dogs with spontaneous osteosarcomas have also been used as a naturally occurring disease model to assess the therapeutic potential and biodistribution of Sm-153 lexidronam in a setting that closely mimics human disease. nih.gov These canine studies provided crucial data on skeletal uptake, clearance, and biological response. nih.govnih.gov

Rodent models, specifically rats, have been widely used for detailed biodistribution and dosimetry studies. scielo.brtums.ac.ir These studies involve injecting the radiopharmaceutical and analyzing its concentration in various organs and tissues at different time points post-injection. tums.ac.ir Data from these rat models have been used to estimate radiation absorbed doses and have been foundational for extrapolating dosimetry to humans. snmjournals.org

Preclinical studies consistently demonstrate that Sm-153 lexidronam is rapidly cleared from the bloodstream following intravenous administration. nih.govnih.gov The clearance from the vascular compartment is efficient, with less than 1% of the injected dose remaining in the blood a few hours after injection. mdpi.com The portion of the compound that does not bind to the skeleton is quickly eliminated from the body. nih.gov

The primary route of excretion is through the kidneys into the urine. nih.govmdpi.comyoutube.com Studies have shown that urinary excretion is largely complete within 6 to 12 hours post-injection. nih.govnih.govrichtlijnendatabase.nl Approximately one-third of the administered dose is typically excreted in the urine within the first 6 hours. drugs.comyoutube.com This rapid renal clearance of non-targeted radiopharmaceutical is a key characteristic, minimizing unnecessary radiation exposure to non-skeletal tissues. nih.gov

Table 1: Blood Clearance and Excretion of Sm-153 Lexidronam

| Parameter | Finding | Source |

|---|---|---|

| Blood Clearance | Rapid, with less than 1% of injected dose remaining after 5 hours. | mdpi.com |

| Primary Excretion Route | Renal (via urine). | nih.govmdpi.com |

| Urinary Excretion (First 6 hours) | Approximately 34.5% of the administered dose. | drugs.comyoutube.com |

| Completion of Excretion | Largely complete by 6-12 hours post-injection. | nih.govnih.govrichtlijnendatabase.nl |

A defining characteristic of Sm-153 lexidronam is its high uptake and retention in the skeleton. nih.gov The EDTMP component of the molecule targets hydroxyapatite, leading to strong binding at sites of active bone formation. openmedscience.comminervamedica.it Preclinical pharmacokinetic studies showed that a significant percentage of the administered activity, ranging from 40% to 95%, is taken up by the bone surfaces. nih.gov In rat models, the skeletal uptake fraction was measured to be approximately 40.8%. researchgate.net

The uptake is particularly pronounced in areas of high osteoblastic activity, such as metastatic bone lesions. nih.gov Preclinical studies have quantified this preferential uptake, showing that the concentration of Sm-153 lexidronam in metastatic lesions is about 5 times greater than in normal, healthy bone. msac.gov.au In some animal models, this ratio was even higher, with localization in newly formed bone being 10- to 20-fold greater than in normal bone. nih.gov Once bound to the bone, the compound exhibits a long retention time, with an effective half-life in the skeleton that is close to the physical half-life of Sm-153 (46.3 hours). researchgate.net This ensures that the therapeutic radiation dose is delivered effectively to the target sites over a sustained period.

Table 2: Skeletal Biodistribution of Sm-153 Lexidronam in Preclinical Models

| Parameter | Finding | Source |

|---|---|---|

| Skeletal Uptake (% of Administered Dose) | 40% - 95% | nih.gov |

| Lesion-to-Normal Bone Ratio | Average of 5:1 | msac.gov.au |

| New Bone-to-Normal Bone Ratio | 10:1 to 20:1 | nih.gov |

| Skeletal Retention | Effective half-life of 47.3 hours (in rats), similar to the physical half-life of Sm-153. | researchgate.net |

The biodistribution of Sm-153 lexidronam is characterized by minimal uptake in non-target, soft tissues. snmjournals.orgnih.gov Following rapid blood clearance, any compound not taken up by the skeleton is quickly excreted, resulting in negligible accumulation in most organs. nih.govsnmjournals.org Studies have shown that less than 2% of the administered dose localizes in non-osseous tissues, with the liver showing minimal transient uptake. nih.gov

Complete clearance of radioactivity from non-skeletal tissues is typically observed by 6 to 8 hours after administration. nih.gov The primary non-target organ that receives a radiation dose is the urinary bladder wall, which is exposed to the radiopharmaceutical as it is cleared from the body via urine. snmjournals.orgnih.gov However, this exposure is transient and can be minimized by ensuring adequate hydration to promote rapid flushing of the bladder. drugs.com Dosimetry estimates scaled from preclinical rat data confirmed that non-skeletal sites received negligible radiation doses compared to the skeleton. snmjournals.org

Preclinical Dosimetry Methodologies and Modeling

Preclinical dosimetry for Sm-153 lexidronam has been established using data from animal biodistribution studies, primarily in rats and dogs. nih.govsnmjournals.org The standard Medical Internal Radiation Dose (MIRD) schema is a common methodology employed to calculate the absorbed radiation dose in different organs and tissues. researchgate.net

This process involves several steps. First, kinetic data on the uptake and clearance of Sm-153 lexidronam in various organs are collected from animal studies at multiple time points. snmjournals.org This time-activity data is then used to develop multicompartment models, which may represent serum, bone, kidneys, and the urinary bladder. snmjournals.org By fitting the experimental data to these models, researchers can calculate the cumulative activity, or residence time, of the radionuclide in each source organ. snmjournals.org

These residence times are then used as inputs for dosimetry software, such as MIRDOSE, to calculate the absorbed dose (in Grays or rads) to target organs. snmjournals.org Preclinical studies have used this approach to estimate doses. For example, a dosimetry study in a canine model showed that approximately 20 Gy was delivered to bone tumors from a specific administered activity. nih.gov Furthermore, data from rat biodistribution studies have been scaled and extrapolated to create adult human models, allowing for the prediction of absorbed doses to critical tissues like the red marrow. snmjournals.orgresearchgate.net

In Vitro Studies of Hydroxyapatite Binding and Adsorption

The efficacy of Sm-153 lexidronam as a bone-targeting agent is fundamentally linked to its high affinity for hydroxyapatite, the primary mineral component of bone. In vitro studies have consistently demonstrated this strong binding characteristic.

Sm-153 lexidronam is a complex of radioactive samarium and the tetraphosphonate chelator, ethylenediaminetetramethylenephosphonic acid (EDTMP). This complex exhibits a high affinity for skeletal tissue and concentrates in areas of increased metabolic activity through a process of chemiadsorption, where it associates with the hydroxyapatite crystals of the bone matrix. The phosphonate groups within the EDTMP ligand are known to have a high affinity for hydroxyapatite frontiersin.org.

In vitro hydroxyapatite binding assays have quantified this affinity, showing a high degree of bone-seeking potential. One such study demonstrated that the binding of a similar bone-seeking agent was greater than 95% in vitro, indicating a very strong affinity for the bone mineral matrix. The ability of the samarium ion (Sm³⁺) to form stable complexes that have a strong affinity for bone minerals is a key factor in its therapeutic application.

Advanced Research Avenues and Future Directions

Development of Novel Bone-Seeking Ligands and Radiopharmaceuticals based on ¹⁵³Sm

The chelating ligand is a critical component of a radiopharmaceutical, dictating its stability, biodistribution, and pharmacokinetic properties. nih.gov While the ethylenediaminetetramethylene phosphonate (B1237965) (EDTMP) in ¹⁵³Sm-lexidronam effectively targets areas of high bone turnover, research into new ligands aims to improve upon its characteristics. drugs.comnih.gov

Exploration of Macrocyclic Phosphonate Ligands (e.g., DOTMP, TTHMP, PDTMP)

A significant area of research involves the use of macrocyclic ligands, which are cyclic compounds that can form highly stable complexes with metal ions. For Samarium-153, phosphonate-derivatized macrocycles are of particular interest.

One of the most promising is 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonate (DOTMP) . openmedscience.com The complex ¹⁵³Sm-DOTMP, also known as CycloSAM, is being investigated as a next-generation bone-seeking agent. openmedscience.com The theoretical advantage of DOTMP lies in its macrocyclic structure, which may confer greater chelation stability compared to the linear structure of EDTMP. openmedscience.com This enhanced stability could potentially reduce the risk of the samarium isotope being released and accumulating in non-target tissues like the liver. nih.gov

Preclinical studies have shown that ¹⁵³Sm-DOTMP has favorable biodistribution and clearance for a therapeutic bone-seeking agent. nih.gov A key finding from research in rat models is that ¹⁵³Sm-DOTMP does not appear to be subject to the "saturation effect" observed with ¹⁵³Sm-EDTMP at high doses. nih.gov This effect, hypothesized to be caused by saturation of skeletal binding sites by the chelating agent itself, can limit the total activity that can be delivered to the target. nih.gov The ability to use a much lower chelant-to-metal ratio for ¹⁵³Sm-DOTMP (as low as 1.5:1) compared to ¹⁵³Sm-EDTMP (273:1 in the U.S. formulation) may allow for the delivery of higher radiation doses to bone lesions without this limitation. nih.gov

Other macrocyclic phosphonate ligands, such as triethylenetetramine hexaacetic acid phosphonate (TTHMP) and diethylenetriamine pentaacetic acid phosphonate (PDTMP) , are also part of the broader exploration into novel chelating agents for therapeutic radionuclides, although specific preclinical data for their combination with ¹⁵³Sm is less detailed in available literature. The overarching goal is to identify ligands that offer superior in-vivo stability and targeting characteristics.

Design and Synthesis of Bifunctional Chelating Agents for Targeted Delivery

While ¹⁵³Sm-lexidronam targets bone, the therapeutic properties of ¹⁵³Sm are suitable for treating other cancers if it can be accurately delivered. This can be achieved using bifunctional chelating agents (BFCAs). BFCAs are molecules with two distinct functional parts: one that securely binds the metallic radionuclide (like ¹⁵³Sm) and another, a reactive functional group, that can be covalently attached to a targeting vector such as a monoclonal antibody or peptide.

A significant challenge for this application has been the low molar activity of ¹⁵³Sm produced by standard methods (neutron activation of ¹⁵²Sm). mdpi.com This means a large number of non-radioactive samarium atoms are present for every radioactive ¹⁵³Sm atom, making it unsuitable for targeted therapies where the number of cellular targets is limited. mdpi.com

Recent breakthroughs have demonstrated the production of high-molar-activity ¹⁵³Sm by combining neutron activation with mass separation. mdpi.com This advancement makes ¹⁵³Sm a viable candidate for targeted radionuclide therapy (TRNT). In a proof-of-concept study, high-molar-activity ¹⁵³Sm was successfully used to radiolabel DOTA-TATE, a well-established peptide that targets somatostatin (B550006) receptor 2 (SSTR₂), which is highly expressed in neuroendocrine tumors. mdpi.com This opens the door to developing a new class of ¹⁵³Sm-based radiopharmaceuticals that can target a wide variety of cancers beyond bone metastases.

Strategies for Enhanced Specificity and Reduced Off-Target Accumulation

A primary goal in radiopharmaceutical development is to maximize the radiation dose to the tumor while minimizing exposure to healthy tissues, particularly the bone marrow, which is the main dose-limiting organ for bone-seeking agents. nih.gov

Strategies to achieve this include:

Improved Ligand Design: As discussed, developing ligands like DOTMP with higher chelation stability can prevent the dissociation of ¹⁵³Sm in the body and subsequent uptake in non-target organs like the liver. openmedscience.comnih.gov

Targeted Delivery: The use of BFCAs to attach ¹⁵³Sm to molecules that target specific cancer cell surface proteins can dramatically increase specificity. For example, a ¹⁵³Sm-BFCA-antibody conjugate would preferentially accumulate at the tumor site, reducing systemic exposure. mdpi.com

Optimizing Pharmacokinetics: ¹⁵³Sm-lexidronam already exhibits favorable pharmacokinetics, with rapid clearance of non-skeletal activity via the kidneys and excretion in the urine within hours of administration. mayoclinic.org Future research will continue to focus on ligands that maintain or improve upon this rapid clearance of unbound radiopharmaceutical to reduce the radiation dose to non-target organs like the bladder. mayoclinic.org

Purity of the Isotope: Research has also highlighted the importance of the radionuclide purity of the ¹⁵³Sm itself. The presence of long-lived radionuclidic impurities, such as Europium-152 and Europium-154, can lead to prolonged radiation exposure for patients and requires specific radiation protection policies. nih.gov Ensuring high purity of the starting material is a key quality control step.

Investigation of Combination Modalities with Samarium-153 Lexidronam Pentasodium in Preclinical Settings

There is considerable interest in combining ¹⁵³Sm-lexidronam with other anticancer agents to achieve synergistic effects. nih.gov Preclinical and early-phase clinical studies are actively exploring these combinations.

With Chemotherapy: Docetaxel (B913) is a chemotherapeutic agent that has been studied in combination with ¹⁵³Sm-lexidronam for castration-resistant prostate cancer. nih.gov Preclinical experiments suggest a potential synergistic mechanism where docetaxel causes an arrest in the G2/M phase of the cell cycle, which is the most radiosensitive phase, potentially making cancer cells more susceptible to the radiation from ¹⁵³Sm. nih.gov Phase I and II trials have shown that this combination can be administered with manageable myelosuppression. nih.gov Other combinations, such as with paclitaxel, have also been explored in preliminary studies. nih.gov

With Immunotherapy: Another advanced research avenue is the combination of ¹⁵³Sm-lexidronam with immunotherapy, such as therapeutic vaccines. Preclinical work has suggested that the radiation from ¹⁵³Sm-EDTMP can alter the phenotype of tumor cells, making them more susceptible to being killed by T-cells (a process called immunogenic modulation). nih.gov A phase 2 trial evaluated the combination of ¹⁵³Sm-EDTMP with the PSA-TRICOM vaccine in patients with metastatic castration-resistant prostate cancer. nih.gov While the study was small, it provided a rationale for larger trials exploring the combination of modern radiopharmaceuticals with immunotherapy. nih.gov

With Other Targeted Agents: In multiple myeloma, preclinical studies showed that ¹⁵³Sm-EDTMP combined with bortezomib (B1684674) produced clinical responses. nih.gov The potential to combine ¹⁵³Sm-EDTMP with bisphosphonates has also been considered, as both target bone, though through different mechanisms. nih.gov

Theoretical Frameworks for Radiopharmaceutical Development

The development of new ¹⁵³Sm-based agents follows a structured theoretical framework common to all modern radiopharmaceuticals. This process involves several key stages to ensure the final product is both safe and effective.

Target Identification and Lead Compound Selection: The process begins by identifying a suitable biological target, such as a receptor overexpressed on cancer cells (like SSTR₂) or a physiological process (like high bone turnover). mdpi.comnih.gov A lead compound, the molecule that will be tagged with the radioisotope, is then chosen or designed for its ability to interact with this target.

Radiochemical Design and Synthesis: This stage involves designing and synthesizing the complete radiopharmaceutical. For ¹⁵³Sm, this includes selecting the appropriate chelator (e.g., EDTMP, DOTMP, or a BFCA like DOTA) and developing a reliable method for labeling it with ¹⁵³Sm. openmedscience.commdpi.com The goal is to achieve high radiochemical purity and stability.

Preclinical Evaluation in Biological Models: Before human trials, the new agent undergoes rigorous testing in laboratory (in-vitro) and animal (in-vivo) models. nih.gov

Biodistribution and Pharmacokinetics: Studies in animal models, often rats, are conducted to determine where the agent goes in the body, how long it stays there, and how it is cleared. nih.govnih.gov This provides crucial data on target uptake and potential off-target accumulation.

Dosimetry: The biodistribution data is used to calculate the estimated radiation absorbed dose that would be delivered to various organs and the tumor in humans. nih.gov This is critical for predicting both therapeutic efficacy and potential toxicity.

Efficacy and Toxicity Studies: The agent is tested in animal models of the disease (e.g., tumor-bearing mice or dogs) to assess its anti-tumor effect and to identify any potential toxicities. nih.govresearchgate.net These studies help determine a safe and potentially effective dose for initial human trials.

Kinetic Modeling and Analysis: Advanced mathematical models are used to analyze the data from imaging and biodistribution studies. This allows researchers to understand the kinetics of receptor binding and to distinguish between specific binding to the target and non-specific uptake, which is essential for validating the effectiveness of a targeted radiopharmaceutical.

This systematic approach, from molecular design to preclinical validation, is essential for translating promising research into clinically useful radiopharmaceuticals that can build upon the foundation established by Samarium-153 lexidronam pentasodium.

Q & A

Q. What is the mechanism of action of Samarium SM-153 lexidronam pentasodium in targeting bone metastases, and how does its radiopharmaceutical design influence therapeutic efficacy?

this compound (Sm-153-EDTMP) binds to hydroxyapatite in bone, preferentially accumulating in osteoblastic lesions due to its phosphonate chelator (EDTMP). The beta-emitting isotope Sm-153 delivers localized radiation, disrupting tumor metabolism and inducing apoptosis. Its affinity for bone is 5-fold higher in metastatic lesions compared to normal bone, minimizing off-target effects . Researchers should validate targeting efficiency using gamma imaging (from Sm-153’s 103 keV photon) to confirm biodistribution in preclinical models .

Q. How should clinical trials for Sm-153-EDTMP be designed to account for its physical half-life (hours) and radiation safety protocols?

Trial designs must align dosing intervals with Sm-153’s short half-life to optimize therapeutic windows. For example, Phase II studies often use single doses (e.g., 1.0 mCi/kg) followed by 6–8-week intervals to assess pain palliation or tumor response. Radiation safety protocols require shielded handling, patient isolation for 48 hours post-administration, and monitoring of urinary excretion (the primary elimination pathway) . Dose escalation studies should include dosimetry assessments to correlate administered activity with bone marrow toxicity risks .

Q. What are the key pharmacokinetic parameters to monitor in preclinical studies of Sm-153-EDTMP?

Critical parameters include:

- Biodistribution : Quantify uptake in bone metastases versus healthy tissues using gamma scintigraphy.

- Clearance : Measure urinary excretion rates (≥90% within 6 hours post-injection) to assess renal safety .

- Dosimetry : Calculate absorbed doses to red marrow (limiting toxicity) using the MIRD formalism, ensuring doses remain below 2 Gy to prevent myelosuppression .

Advanced Research Questions

Q. How can conflicting efficacy data from Sm-153-EDTMP clinical trials be reconciled, such as mixed outcomes in prostate cancer versus breast cancer bone metastases?

Discrepancies may arise from patient stratification (e.g., osteoblastic vs. osteolytic lesions) or combination therapies. For example, Sm-153-EDTMP + PSA-TRICOM showed improved survival in prostate cancer (39 patients, positive outcome) , while standalone Sm-153-EDTMP had variable pain palliation in breast cancer. Researchers should perform subgroup analyses based on lesion type (blastic vs. lytic) and integrate biomarkers (e.g., alkaline phosphatase) to identify responsive cohorts . Meta-analyses of historical trials (e.g., NRG Oncology RTOG 0622) can further clarify context-dependent efficacy .

Q. What methodologies are recommended for optimizing Sm-153-EDTMP in combination with immunotherapies or external beam radiotherapy (EBRT)?

- Synergy with EBRT : Phase II trials combined Sm-153-EDTMP (0.5 mCi/kg) with EBRT (30 Gy/10 fractions), showing enhanced pain relief in 67 patients. Researchers should stagger dosing (Sm-153 post-EBRT) to avoid overlapping myelotoxicity .

- Immunotherapy integration : In a Phase II study, Sm-153-EDTMP + PSA-TRICOM (a viral vector vaccine) improved immune activation. Methodologically, monitor T-cell infiltration in post-treatment biopsies and correlate with PSA response .

Q. How does Sm-153-EDTMP compare to next-generation agents like CycloSam® (Sm-153-DOTMP) in terms of bone affinity and dosimetry?

CycloSam® uses DOTMP, a chelator with higher thermodynamic stability than EDTMP, potentially reducing off-target release. Preclinical studies should compare:

Q. What statistical approaches address low sample sizes in rare pediatric osteosarcoma trials involving Sm-153-EDTMP?

For rare diseases (e.g., osteosarcoma with 400,000 annual cases globally ):

- Use Bayesian adaptive designs to pool data from small cohorts.

- Leverage historical controls (e.g., Quadramet® trials) to enhance power.

- Prioritize endpoints like pain reduction (VAS scores) and pathologic fracture rates, which require smaller cohorts than survival endpoints .

Methodological Guidance

How can researchers formulate FINER (Feasible, Interesting, Novel, Ethical, Relevant) questions for Sm-153-EDTMP studies?

- Feasible : “Does a 0.25 mCi/kg dose reduce myelosuppression while maintaining efficacy in elderly patients?” (Refer to Phase I safety data ).

- Novel : “Does Sm-153-EDTMP potentiate checkpoint inhibitors by inducing immunogenic cell death?”

- Ethical : Ensure trials in palliative settings prioritize patient-reported pain scales and quality-of-life metrics .

Q. What in vitro models best replicate the bone microenvironment for testing Sm-153-EDTMP?

- Use 3D bone-mimetic scaffolds seeded with osteotropic cancer cells (e.g., PC-3 for prostate cancer).

- Quantify radiation-induced apoptosis via clonogenic assays and γ-H2AX staining for DNA damage .

Data Contradiction Analysis

Q. How to resolve discrepancies in Sm-153-EDTMP’s pain palliation rates (e.g., 70% response in some trials vs. 63% in others)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.